2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound (CAS: 374101-04-9) is a pyrido[1,2-a]pyrimidin-4-one derivative featuring a 9-methyl substituent, a (Z)-configured thiazolidinone-methylidene group, and a 3-(1H-imidazol-1-yl)propylamino side chain. The Z-configuration of the thiazolidinone-methylidene group is critical for maintaining planar geometry, which may enhance binding interactions with biological targets .
Properties
Molecular Formula |
C22H24N6O2S2 |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-imidazol-1-ylpropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N6O2S2/c1-3-9-28-21(30)17(32-22(28)31)13-16-18(24-7-5-10-26-12-8-23-14-26)25-19-15(2)6-4-11-27(19)20(16)29/h4,6,8,11-14,24H,3,5,7,9-10H2,1-2H3/b17-13- |
InChI Key |
GOZKDJNQBQDVAN-LGMDPLHJSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCCN4C=CN=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pyridopyrimidine core, the introduction of the imidazole group, and the construction of the thiazolidine ring. Each step would require specific reagents and conditions, such as:
Formation of the pyridopyrimidine core: This might involve a condensation reaction between a pyridine derivative and a suitable amine.
Introduction of the imidazole group: This could be achieved through a nucleophilic substitution reaction.
Construction of the thiazolidine ring: This might involve a cyclization reaction using a thiourea derivative.
Industrial Production Methods
Industrial production would likely involve optimizing these synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.
Reduction: Reduction reactions could target the imidazole or pyridopyrimidine rings.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that this compound exhibits notable biological activities, which may include:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains.
- Anticancer Activity : The structure suggests potential interactions with cellular pathways involved in cancer proliferation and survival.
- Enzyme Inhibition : The imidazole group may facilitate binding to active sites on enzymes, potentially inhibiting their activity.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacteria/fungi | |
| Anticancer | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Modulates enzyme activity |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Imidazole Ring : Utilizing appropriate precursors to create the imidazole framework.
- Thiazolidinone Formation : Reacting thiazolidine derivatives to introduce the thiazolidinone functionality.
- Pyrido-Pyrimidine Construction : Employing cyclization techniques to form the pyrido[1,2-a]pyrimidine core.
These steps require precise control over reaction conditions to ensure high yield and purity of the final product.
Pharmacological Studies
Research into the pharmacokinetics and pharmacodynamics of this compound is essential to understand its therapeutic potential fully. Interaction studies can elucidate how it binds to biological targets, providing insights into its mechanism of action.
Case Studies
Several studies have investigated similar compounds with promising results:
- Imidazo[1,2-a]pyrimidine Derivatives : These derivatives have demonstrated diverse biological activities, including antimicrobial and anticancer effects, highlighting the potential for structural modifications to enhance efficacy .
- Thiazolidinone Compounds : Research indicates that thiazolidinone derivatives possess significant antitumor properties by modulating key signaling pathways involved in cancer progression .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Pyrido[1,2-a]pyrimidin-4-one Core
- 9-Methyl vs. Hydroxyl Groups : The 9-methyl substituent in the target compound contrasts with hydroxylated derivatives (e.g., 6- or 9-hydroxy analogs), which demonstrate enhanced aldose reductase (ALR2) inhibition (IC₅₀ = 0.2–0.5 µM) due to hydrogen bonding with the enzyme’s active site . Methylation or removal of hydroxyl groups, however, reduces activity, highlighting the importance of polar substituents .
- 2-Side Chain Variations: The imidazole-propylamino group at position 2 may improve solubility or target engagement compared to simpler alkyl or aryl substituents. For instance, 2-(4-methyl-1H-imidazol-1-yl) derivatives (e.g., compounds in ) show structural diversity but lack reported activity data .
Thiazolidinone-Methylidene Modifications
- Propyl vs.
- Impact of the 2-Thioxo Group : The 2-thioxo moiety in the target compound (vs. 2-oxo in simpler analogs) may enhance antioxidant activity, as sulfur-containing groups often scavenge reactive oxygen species (ROS) .
Pharmacological Profiles of Related Compounds
Biological Activity
The compound 2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that integrates various pharmacologically relevant structural motifs. Its unique combination of imidazole, pyrido[1,2-a]pyrimidine, and thiazolidinone moieties suggests significant potential for biological activity, particularly in medicinal chemistry.
Structural Overview
The molecular formula for this compound is with a molecular weight of approximately 496.7 g/mol. The compound's structure includes:
| Feature | Description |
|---|---|
| Imidazole ring | Imparts potential antimicrobial properties |
| Pyrido[1,2-a]pyrimidine core | Associated with various biological activities |
| Thiazolidinone moiety | Known for anticancer and anti-inflammatory effects |
Antimicrobial Activity
Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. The presence of the thiazolidinone structure may enhance this activity by interfering with bacterial cell wall synthesis or disrupting metabolic pathways. Studies have shown that derivatives of thiazolidinones can inhibit the growth of various pathogenic bacteria and fungi .
Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer activities. They are known to induce apoptosis in cancer cells through mechanisms such as inhibition of topoisomerases and modulation of cell cycle regulators . The specific compound has been explored for its ability to inhibit cancer cell proliferation in vitro, showing promising results against several cancer cell lines.
Enzyme Inhibition
The compound has been investigated for its potential as an acetylcholinesterase inhibitor , which could have implications for treating neurodegenerative diseases such as Alzheimer's. Inhibition of this enzyme prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets:
- Binding Affinity : The imidazole ring may interact with active sites on enzymes or receptors, altering their activity.
- Enzyme Inhibition : By binding to acetylcholinesterase, the compound may prevent acetylcholine degradation, leading to increased neurotransmitter levels.
- Cellular Pathways : The thiazolidinone component can engage in redox reactions or chelation processes that affect cellular signaling pathways related to inflammation and cancer progression.
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Study 1 : A derivative containing a thiazolidinone scaffold demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity .
- Study 2 : Another research effort focused on imidazole derivatives showed promising results in inhibiting bacterial growth in vitro, suggesting that modifications to the imidazole structure could enhance antimicrobial efficacy .
Comparative Analysis
To better understand the biological activity of the target compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Dimetridazole | Imidazole derivative | Antimicrobial |
| Azathioprine | Purine analog | Immunosuppressant |
| Carnidazole | Imidazole derivative | Antiprotozoal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
